An In-depth Technical Guide to the Chemical Properties and Potential of 2,6-Difluoro-4-(trifluoromethoxy)toluene
An In-depth Technical Guide to the Chemical Properties and Potential of 2,6-Difluoro-4-(trifluoromethoxy)toluene
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Untapped Potential
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal and agricultural chemistry. Fluorinated functional groups can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] This guide focuses on 2,6-Difluoro-4-(trifluoromethoxy)toluene, a molecule that, while not extensively documented, combines several features of high interest for drug discovery and material science. It possesses the 2,6-difluoro substitution pattern, known to influence conformation and block metabolic oxidation, alongside the trifluoromethoxy (-OCF3) group, a highly lipophilic and metabolically robust moiety.[1][3]
This document serves as an in-depth technical exploration of the predicted chemical properties, potential synthetic pathways, and likely applications of this promising, yet under-explored, chemical entity. By dissecting the known attributes of its components, we aim to provide a comprehensive and actionable resource for researchers venturing into this area of fluorine chemistry.
Chemical Identity and Predicted Physicochemical Properties
While a CAS number has not been assigned, the fundamental identifiers for 2,6-Difluoro-4-(trifluoromethoxy)toluene can be established from its structure.
-
Molecular Formula: C₈H₅F₅O
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Molecular Weight: 212.12 g/mol
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IUPAC Name: 1,3-Difluoro-2-methyl-5-(trifluoromethoxy)benzene
The physical properties of this compound are anticipated to be influenced by both the 2,6-difluorotoluene scaffold and the trifluoromethoxy group. The following table provides a comparative summary of the known properties of related compounds and the predicted properties of the target molecule.
| Property | 2,6-Difluorotoluene[4][5][6] | (Trifluoromethoxy)benzene[7] | 2,6-Difluoro-4-(trifluoromethoxy)toluene (Predicted) | Justification for Prediction |
| Boiling Point (°C) | 112-114 | 102 | ~140-160 | Increased molecular weight and polarity compared to both parent structures. |
| Density (g/mL) | ~1.13 | ~1.23 | ~1.35-1.45 | The high atomic weight of fluorine atoms will significantly increase the density. |
| Refractive Index | ~1.45 | ~1.41 | ~1.43-1.44 | An intermediate value reflecting the electronic nature of the substituted ring. |
| Flash Point (°C) | ~10 | 12 | ~30-40 | Expected to be a flammable liquid, with a flashpoint likely higher than the parent compounds due to increased mass. |
| Solubility | Insoluble in water; soluble in organic solvents.[8] | Insoluble in water; soluble in polar organic solvents.[9] | Insoluble in water; likely soluble in a range of organic solvents like ethers, chlorinated solvents, and acetone. | The highly fluorinated nature increases lipophilicity but the ether linkage provides some polar character. |
Molecular Structure and Conformation
The trifluoromethoxy group is known to adopt a conformation orthogonal to the plane of the benzene ring, which can add to the molecule's three-dimensional complexity and influence its binding to biological targets.[3]
Caption: Predicted structure of 2,6-Difluoro-4-(trifluoromethoxy)toluene.
Predicted Spectroscopic Profile
A foundational understanding of a molecule's spectroscopic signature is critical for its identification and characterization.
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¹H NMR: The proton NMR spectrum is expected to be simple. The methyl (CH₃) protons would appear as a singlet, likely in the range of δ 2.2-2.4 ppm. The two aromatic protons would appear as a doublet or a multiplet, influenced by coupling to the adjacent fluorine atoms, anticipated in the range of δ 7.0-7.5 ppm.
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¹³C NMR: The carbon spectrum will show eight distinct signals. The methyl carbon would be around δ 15-20 ppm. The aromatic carbons would be in the δ 110-160 ppm region, with the carbons directly bonded to fluorine showing large C-F coupling constants. The carbon of the trifluoromethoxy group would appear as a quartet due to coupling with the three fluorine atoms, at approximately δ 120 ppm.
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¹⁹F NMR: This is a key technique for identifying this molecule. Three signals are predicted:
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A signal for the two equivalent aromatic fluorine atoms, likely around δ -110 to -130 ppm (relative to CFCl₃).
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A signal for the three equivalent trifluoromethoxy fluorine atoms, appearing as a singlet around δ -58 to -60 ppm.
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-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 212. Common fragmentation patterns would likely involve the loss of the methyl group (M-15), and potentially cleavage of the C-O bond of the ether.
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Infrared (IR) Spectroscopy: Strong absorption bands characteristic of C-F bonds are expected in the 1100-1400 cm⁻¹ region. Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹, and C-H bending vibrations for the methyl group around 1375 and 1450 cm⁻¹. The C-O stretching of the aryl ether will likely appear in the 1200-1280 cm⁻¹ range.
Inferred Reactivity and Chemical Stability
The reactivity of the aromatic ring is dictated by its substituents. The two fluorine atoms and the trifluoromethoxy group are all strongly electron-withdrawing. This deactivates the ring towards electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). Any such reaction would be directed to the position ortho to the trifluoromethoxy group (and meta to the fluorines), but would likely require harsh conditions.
The methyl group, however, provides a reactive site for free-radical substitution, such as bromination with N-bromosuccinimide (NBS), to form the corresponding benzyl bromide. This intermediate could then be converted to other functional groups like aldehydes, alcohols, or nitriles.
The molecule is expected to have high thermal and metabolic stability due to the strength of the C-F bonds.[1]
Potential Synthetic Pathways
The synthesis of 2,6-Difluoro-4-(trifluoromethoxy)toluene would likely start from a commercially available, appropriately substituted precursor. A plausible retrosynthetic analysis suggests a few potential routes. One such route could involve the trifluoromethoxylation of a corresponding phenol.
Caption: A potential synthetic workflow for the target molecule.
Experimental Protocol Outline (Based on the above workflow):
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Reduction of 2,6-Difluoro-4-nitrotoluene: The starting nitro compound is reduced to the corresponding aniline. This can be achieved using standard methods such as iron powder in acidic medium or catalytic hydrogenation.[10]
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Formation of the Phenol: The resulting 4-Amino-2,6-difluorotoluene is converted to the phenol via a diazonium salt intermediate. The aniline is treated with sodium nitrite in a strong acid (like sulfuric acid) at low temperatures, followed by heating in water to hydrolyze the diazonium salt.
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Trifluoromethoxylation: The final and most crucial step is the introduction of the -OCF3 group. This is a non-trivial transformation. Modern methods for aryl trifluoromethoxylation often involve the use of specialized reagents and catalysts.[3] A potential approach could be a copper-catalyzed reaction of the phenol with a trifluoromethyl source like trifluoromethyl iodide.
Potential Applications in Drug Discovery and Agrochemicals
The unique combination of substituents in 2,6-Difluoro-4-(trifluoromethoxy)toluene makes it a highly attractive scaffold for bioactive compounds.
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Enhanced Metabolic Stability: The fluorine atoms at the 2 and 6 positions can shield the adjacent methyl group from metabolic oxidation by cytochrome P450 enzymes. The trifluoromethoxy group is also exceptionally stable to metabolic degradation.[2]
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Increased Lipophilicity: The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, which can significantly enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[1][2] This is a critical property for drugs targeting the central nervous system.
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Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the substituents can modulate the pKa of nearby functional groups, which can be used to fine-tune the ionization state of a drug molecule at physiological pH.
-
Building Block for Complex Molecules: As an intermediate, this compound could be used to synthesize a variety of derivatives. For example, functionalization of the methyl group could lead to the corresponding aldehydes, carboxylic acids, or amines, which are common handles for further elaboration in drug synthesis.[11][12] It is a valuable building block for creating novel drugs and agrochemicals like herbicides and fungicides.[8]
Safety and Handling
While no specific safety data sheet exists for 2,6-Difluoro-4-(trifluoromethoxy)toluene, a cautious approach based on analogous compounds is warranted.
-
Flammability: Based on related structures like (trifluoromethoxy)benzene and 2,6-difluorotoluene, the compound is expected to be a flammable liquid.[7][13] Keep away from heat, sparks, and open flames. Use spark-proof tools and explosion-proof equipment.[14]
-
Toxicity and Irritation: Similar fluorinated aromatic compounds are often irritating to the skin, eyes, and respiratory system.[7] Some can be toxic if inhaled, ingested, or absorbed through the skin.
-
Handling Precautions: Handle only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[14]
Conclusion
2,6-Difluoro-4-(trifluoromethoxy)toluene represents a molecule with significant, albeit currently theoretical, potential. Its predicted properties—high metabolic stability, enhanced lipophilicity, and versatile synthetic handles—position it as an attractive building block for the next generation of pharmaceuticals and agrochemicals. This guide provides a comprehensive predictive framework for its chemical behavior, offering a solid starting point for researchers aiming to synthesize and explore its utility. The validation of these predictions through experimental work will be a valuable contribution to the field of fluorine chemistry.
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